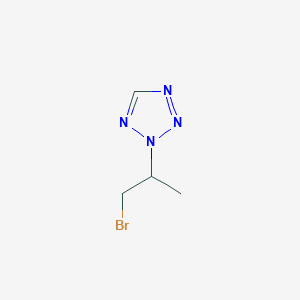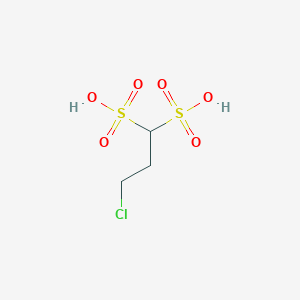
3-Chloropropane-1,1-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloropropane-1,1-disulfonic acid is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a chlorine atom and two sulfonic acid groups attached to a propane backbone
Méthodes De Préparation
The synthesis of 3-Chloropropane-1,1-disulfonic acid typically involves the sulfonation of 3-chloropropane. One common method includes the reaction of 3-chloropropane with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform to facilitate the process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
3-Chloropropane-1,1-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfinate or thiol derivatives.
Substitution: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Chloropropane-1,1-disulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes .
Mécanisme D'action
The mechanism of action of 3-Chloropropane-1,1-disulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid groups can form strong hydrogen bonds and ionic interactions with amino acid residues, affecting the structure and function of the target molecules. This can lead to changes in enzymatic activity and protein conformation, which are crucial for its biological effects .
Comparaison Avec Des Composés Similaires
3-Chloropropane-1,1-disulfonic acid can be compared with other similar compounds, such as:
1,3-Propanedisulfonic acid: Lacks the chlorine atom, leading to different reactivity and applications.
3-Chloro-1-propanesulfonic acid: Contains only one sulfonic acid group, resulting in different chemical properties and uses.
4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic acid: A more complex structure with different applications in protein studies
Propriétés
Numéro CAS |
207561-94-2 |
|---|---|
Formule moléculaire |
C3H7ClO6S2 |
Poids moléculaire |
238.7 g/mol |
Nom IUPAC |
3-chloropropane-1,1-disulfonic acid |
InChI |
InChI=1S/C3H7ClO6S2/c4-2-1-3(11(5,6)7)12(8,9)10/h3H,1-2H2,(H,5,6,7)(H,8,9,10) |
Clé InChI |
LKKLYYNHLAODSF-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)C(S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
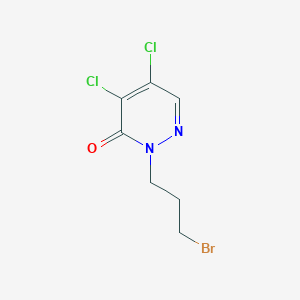

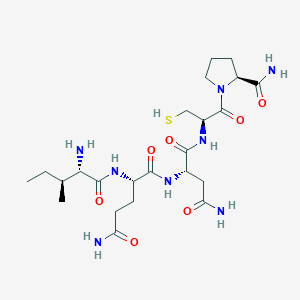
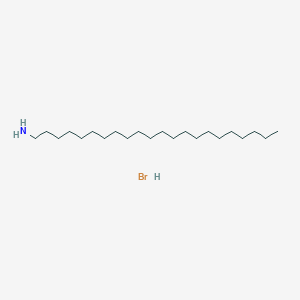
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B14256780.png)
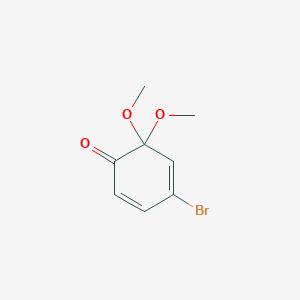

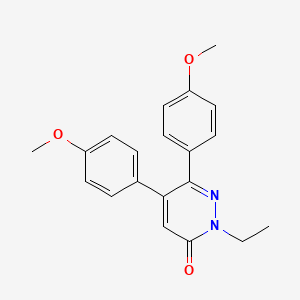
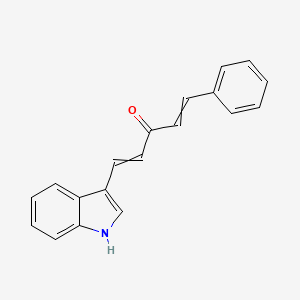

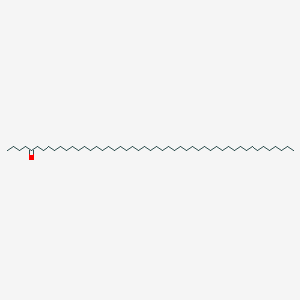
![2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol](/img/structure/B14256822.png)
